![molecular formula C12H19P B14251118 [2,6-Di(propan-2-yl)phenyl]phosphane CAS No. 512803-13-3](/img/structure/B14251118.png)
[2,6-Di(propan-2-yl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-Di(propan-2-yl)phenyl]phosphane: is an organophosphorus compound with the molecular formula C12H19P It is characterized by the presence of a phosphane group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Di(propan-2-yl)phenyl]phosphane typically involves the reaction of 2,6-di(propan-2-yl)phenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2,6-Di(propan-2-yl)phenyl lithium+PCl3→this compound+LiCl
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: [2,6-Di(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, solvents like THF or dichloromethane.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,6-Di(propan-2-yl)phenyl]phosphane is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities. Phosphane ligands are known to enhance the stability and activity of metal-based drugs, making them of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly valuable in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2,6-Di(propan-2-yl)phenyl]phosphane primarily involves its ability to coordinate with metal centers. The phosphane group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
Comparación Con Compuestos Similares
Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.
Di-tert-butylphosphane: A phosphane ligand with two tert-butyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Uniqueness: [2,6-Di(propan-2-yl)phenyl]phosphane is unique due to the steric hindrance provided by the isopropyl groups, which can influence the reactivity and selectivity of the metal complexes it forms. This steric effect can lead to different catalytic properties compared to other phosphane ligands.
Propiedades
Número CAS |
512803-13-3 |
|---|---|
Fórmula molecular |
C12H19P |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
[2,6-di(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C12H19P/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 |
Clave InChI |
ZMGZUVHQQIEWJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
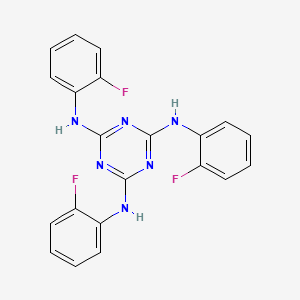
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
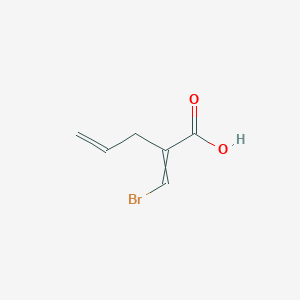
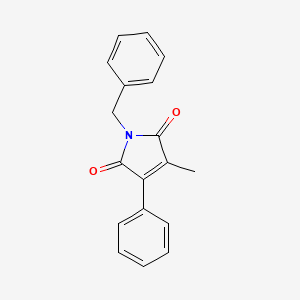
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)

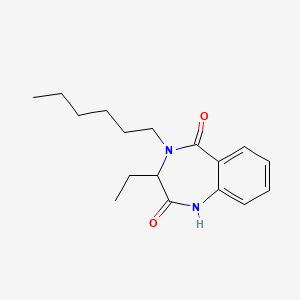

![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
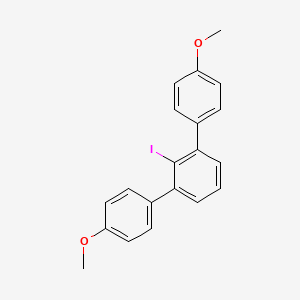
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)


